Nicergoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cognitive Function:

- Dementia: Some research suggests Nicergoline may improve cognitive function in people with Alzheimer's disease and other forms of dementia. However, the results of these studies have been mixed, and larger, more rigorous trials are needed to confirm these findings [].

- Age-Related Cognitive Decline: Nicergoline has also been explored for its potential to improve cognitive function in healthy older adults. While some studies have shown positive results, others have not [].

Circulation:

- Peripheral Arterial Disease (PAD): Nicergoline may improve symptoms of PAD, such as pain and claudication (leg pain that occurs with walking) [].

Other Potential Applications:

- Tinnitus: Limited research suggests Nicergoline might be helpful in reducing tinnitus (ringing in the ears) [].

- Migraine: Some studies have investigated the use of Nicergoline for preventing migraines, but the evidence is inconclusive [].

Important Notes:

- It is important to note that Nicergoline is not a first-line treatment for any of the conditions mentioned above.

- More research is needed to determine the long-term safety and efficacy of Nicergoline for these purposes.

- Nicergoline can interact with other medications, so it is important to talk to your doctor before taking it.

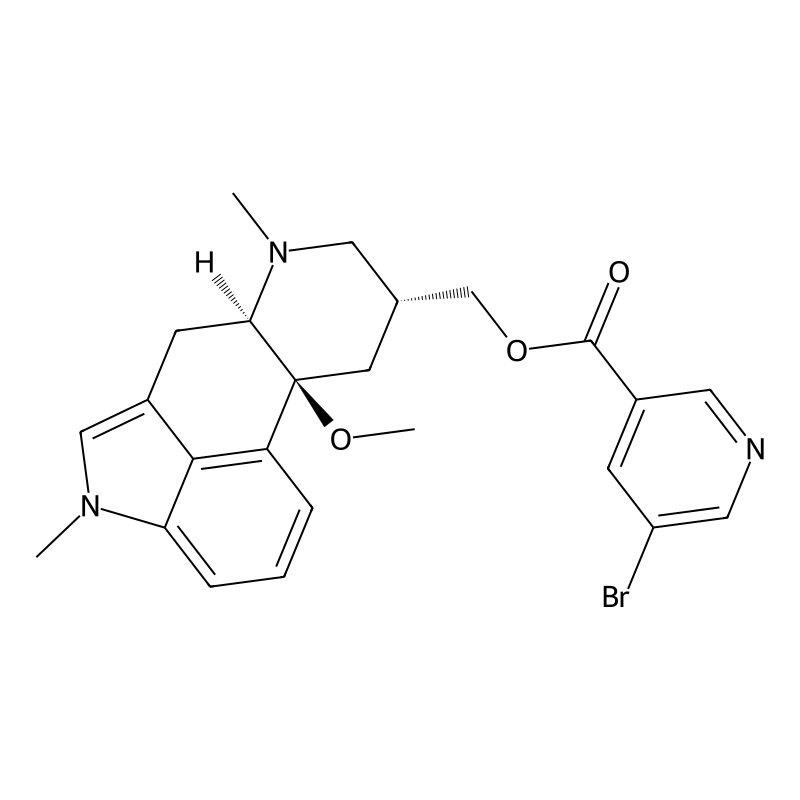

Nicergoline, chemically known as [(8β)-10-methoxy-1,6-dimethylergolin-8-yl]methyl 5-bromopyridine-3-carboxylate, is a white to slightly yellow crystalline powder . Its molecular formula is C24H26BrN3O3, with a molecular weight of 484.394 g/mol . The compound belongs to the class of organic compounds known as indoloquinolines, which are polycyclic aromatic compounds containing an indole fused to a quinoline .

Nicergoline's mechanism of action is multifaceted. Here are some key aspects:

- Vasodilation: It antagonizes alpha-1 adrenergic receptors, causing blood vessel relaxation and increased blood flow, particularly in the brain [, ].

- Neuroprotection: Studies suggest it may enhance nerve growth factor production and have antioxidant properties, potentially protecting brain cells [].

- Blood Platelet Aggregation Inhibition: Nicergoline may inhibit blood platelet aggregation, reducing the risk of blood clots [].

- Hydrolysis: Upon oral administration, nicergoline is rapidly hydrolyzed to an alcohol derivative, 1-methyl-10 alpha-methoxy-9,10-dihydrolysergol (MMDL) .

- N-demethylation: MMDL is further N-demethylated to form 10 alpha-methoxy-9,10-dihydrolysergol (MDL). This reaction is primarily catalyzed by the enzyme CYP2D6 .

- Minor metabolic pathways include demethylation at position 1 of the ergoline nucleus and glucuronide conjugation of the free alcohols formed by hydrolysis .

Nicergoline exhibits a wide range of biological activities:

- Alpha-1A adrenergic receptor antagonism: It is a potent and selective alpha-1A adrenergic receptor antagonist, with an IC50 of 0.2 nM in vitro .

- Enhancement of catecholaminergic turnover: Nicergoline stimulates the turnover of noradrenaline and dopamine .

- Cholinergic neurotransmission stimulation: It increases acetylcholine release from cholinergic nerve terminals and enhances choline acetyltransferase enzyme activity .

- Phosphoinositide pathway and protein kinase C stimulation: Nicergoline promotes the translocation of protein kinase C α and β .

- Cerebral metabolic activity promotion: It increases the metabolism of oxygen and glucose in the brain .

- Neuroprotective and antioxidant properties: Nicergoline has been shown to possess neuroprotective and antioxidant effects .

- Antithrombotic activity: It inhibits platelet phospholipase, interfering with platelet aggregation .

Nicergoline has been used in various clinical applications:

- Cognitive disorders: It is used in the treatment of senile dementia, Alzheimer's disease, and vascular dementia .

- Cerebrovascular disorders: Nicergoline is employed in the management of cerebral infarction and acute and chronic peripheral circulation disorders .

- Mood and behavior disorders: It has shown efficacy in treating affective and behavioral disorders in the elderly .

- Migraine prevention: Although its use for this indication has been restricted in some regions, it has been used for migraine prophylaxis .

Several drug interactions have been reported for nicergoline:

- Potentiation of cardiodepressant effects: Nicergoline is known to enhance the cardiac depressive effects of propranolol .

- CYP2D6 interactions: As nicergoline is metabolized by CYP2D6, it may interact with other drugs that are substrates, inducers, or inhibitors of this enzyme. These include carvedilol, metoprolol, amitriptyline, haloperidol, dexamethasone, rifampin, bupropion, and fluoxetine, among others .

- Antihypertensive drugs: Nicergoline may potentiate the effect of antihypertensive medications .

Similar Compounds: Comparison and List

Nicergoline belongs to the ergot alkaloid family, but it has some unique properties that distinguish it from other ergot derivatives:

- Ergotamine: Unlike ergotamine, nicergoline is not associated with cardiac fibrosis .

- Bromocriptine: Both are ergot derivatives, but nicergoline has a more pronounced effect on cerebral blood flow .

- Dihydroergotoxine: Nicergoline has a more selective alpha-1A adrenergic receptor antagonism compared to dihydroergotoxine .

- Pergolide: While both have effects on dopaminergic systems, nicergoline has a broader range of actions, including effects on cholinergic and noradrenergic systems .

- Cabergoline: Both are ergot derivatives, but nicergoline has more pronounced effects on cognitive function .

Nicergoline's unique combination of alpha-1A adrenergic antagonism, enhancement of cerebral blood flow, and neuroprotective properties sets it apart from these similar compounds, making it a valuable agent in the management of cognitive and cerebrovascular disorders .

Nicergoline exists as a crystalline solid at room temperature under standard atmospheric conditions [1] [2]. The compound presents as a crystalline powder with a characteristic white to off-white color [1] [3]. The physical state of nicergoline can vary depending on processing conditions and environmental factors, with the possibility of existing in different polymorphic forms or amorphous states under specific circumstances [4] [5] [6].

The molecular structure of nicergoline, with the formula C₂₄H₂₆BrN₃O₃, contains 24 carbon atoms, 26 hydrogen atoms, one bromine atom, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 484.39 g/mol [7] [8] [1]. The exact mass is reported as 484.39 g/mol, while the monoisotopic mass is 483.115753 g/mol [8] [9]. The compound is assigned the CAS registry number 27848-84-6 [7] [8] [1].

Table 1: Basic Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₂₆BrN₃O₃ | [7] [8] [1] |

| Molecular Weight (g/mol) | 484.39 | [7] [8] [1] |

| Exact Mass (g/mol) | 484.39 | [8] [9] |

| Monoisotopic Mass (g/mol) | 483.115753 | [8] [9] |

| CAS Registry Number | 27848-84-6 | [7] [8] [1] |

| Physical State | Solid | [1] [2] |

| Appearance | Crystalline Powder | [1] [2] |

| Color | White to Off-White | [1] [3] |

Melting and Boiling Point Determinations

The melting point of nicergoline has been consistently determined through experimental methods to be in the range of 136-138°C [8] [1] [10] [11]. This thermal property represents the temperature at which the crystalline structure undergoes phase transition from solid to liquid state under standard atmospheric pressure conditions. The relatively narrow melting point range indicates good purity and crystalline uniformity of the compound.

The boiling point of nicergoline has been predicted to be 594.4 ± 50.0°C at 760 mmHg atmospheric pressure [8] [11] [12]. This predicted value represents the temperature at which the compound would transition from liquid to gaseous state under standard pressure conditions. The high boiling point reflects the substantial intermolecular forces present in the compound due to its complex molecular structure and molecular weight.

Additional thermal properties include a flash point of 313.3 ± 30.1°C, which represents the lowest temperature at which the compound can form an ignitable mixture with air [8] [11]. Thermogravimetric analysis has indicated that decomposition of nicergoline begins at approximately 260°C [6], providing important information for thermal stability assessments.

Table 2: Thermal Properties

| Property | Value/Range | Method/Conditions | Reference |

|---|---|---|---|

| Melting Point (°C) | 136-138 | Experimental determination | [8] [1] [10] [11] |

| Boiling Point (°C) | 594.4 ± 50.0 (at 760 mmHg) | Predicted value | [8] [11] [12] |

| Flash Point (°C) | 313.3 ± 30.1 | Predicted value | [8] [11] |

| Decomposition Temperature (°C) | ~260 | Thermogravimetric analysis | [6] |

Solubility Profile in Various Solvents

Nicergoline demonstrates poor aqueous solubility, being practically insoluble in water with a quantitative solubility of only 0.002 mg/mL [8] [3] [13]. This low water solubility is characteristic of compounds classified under the Biopharmaceutics Classification System as Class II drugs, which exhibit high permeability but poor solubility characteristics.

In organic solvents, nicergoline shows significantly enhanced solubility. The compound is freely soluble in methylene chloride and demonstrates good solubility in ethanol (96 percent), alcohol, chloroform, and acetone [8] [3]. Specific quantitative solubility data has been determined for several solvents: dimethylformamide (20 mg/mL), dimethyl sulfoxide (20 mg/mL), and a mixture of DMSO:phosphate buffered saline at pH 7.2 in a 1:9 ratio (0.1 mg/mL) [2].

The solubility profile reflects the lipophilic nature of nicergoline, with enhanced solubility in organic solvents compared to aqueous media. This characteristic has important implications for pharmaceutical formulation development and requires specialized approaches to improve bioavailability [14] [13].

Table 3: Solubility Profile in Various Solvents

| Solvent | Solubility | Quantitative Value | Reference |

|---|---|---|---|

| Water | Practically insoluble | 0.002 mg/mL | [8] [3] [13] |

| Methylene Chloride | Freely soluble | Not specified | [8] [3] |

| Ethanol (96%) | Soluble | Not specified | [8] [3] |

| Alcohol | Soluble | Not specified | [8] [3] |

| Chloroform | Soluble | Not specified | [8] [3] |

| Acetone | Soluble | Not specified | [8] [3] |

| Dimethylformamide (DMF) | 20 mg/mL | 20 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | 20 mg/mL | [2] |

| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | 0.1 mg/mL | [2] |

Partition Coefficient and Lipophilicity

The partition coefficient of nicergoline, expressed as Log P (octanol/water), has been determined to be 4.34 [8], indicating a highly lipophilic compound with strong preference for the organic phase over aqueous phase. An alternative calculation method reported a LogP value of 3.9109 [15], showing consistency in the lipophilic characterization despite slight variations in computational approaches.

The topological polar surface area of nicergoline is 56.59 Ų [15], which represents the surface area occupied by polar atoms and provides insight into the compound's ability to cross biological membranes. The molecule contains six hydrogen bond acceptors and zero hydrogen bond donors [15], contributing to its overall molecular interactions and solubility characteristics. The presence of four rotatable bonds [15] indicates moderate molecular flexibility, which can influence both binding affinity and membrane permeability.

These lipophilicity parameters confirm nicergoline as a highly lipophilic compound, which correlates with its poor water solubility and good solubility in organic solvents. The high partition coefficient suggests favorable distribution into lipid-rich environments, which is consistent with its pharmacological activity in crossing the blood-brain barrier [16] [17].

Table 4: Partition Coefficient and Lipophilicity Parameters

| Parameter | Value | Reference |

|---|---|---|

| Log P (octanol/water) | 4.34 | [8] |

| LogP (ChemSpider) | 3.9109 | [15] |

| Topological Polar Surface Area (TPSA) | 56.59 Ų | [15] |

| Hydrogen Bond Acceptors | 6 | [15] |

| Hydrogen Bond Donors | 0 | [15] |

| Rotatable Bonds | 4 | [15] |

Density and Refractive Index Measurements

The density of nicergoline has been experimentally determined to be 1.5 ± 0.1 g/cm³ [8], representing the mass per unit volume of the compound under standard conditions. An alternative theoretical estimate suggests a density of 1.3558 g/cm³ [11] [12], though this value carries greater uncertainty as indicated by its designation as a rough estimate.

The refractive index of nicergoline is estimated to be 1.6200 [11] [12] [18], which represents the ratio of the speed of light in vacuum to the speed of light in the material. This optical property provides information about the compound's interaction with electromagnetic radiation and can be useful for identification and purity assessment purposes.

The vapor pressure of nicergoline at 25°C is reported as 0.0 ± 1.7 mmHg [8], indicating extremely low volatility at room temperature. This property confirms that nicergoline exists predominantly in the solid phase under normal environmental conditions and has minimal tendency to vaporize.

Table 5: Density and Refractive Index Measurements

| Property | Value | Method/Notes | Reference |

|---|---|---|---|

| Density (g/cm³) | 1.5 ± 0.1 | Experimental | [8] |

| Density (alternative) | 1.3558 (rough estimate) | Theoretical estimate | [11] [12] |

| Refractive Index | 1.6200 (estimate) | Theoretical estimate | [11] [12] [18] |

| Vapor Pressure (mmHg at 25°C) | 0.0 ± 1.7 | Predicted value | [8] |

Stability Under Different Environmental Conditions

Nicergoline exhibits polymorphism, existing in multiple crystalline forms that demonstrate different stability profiles under various environmental conditions. The compound has been characterized to exist in two primary polymorphic forms that exhibit a monotropic thermodynamic relationship [4] [5] [19] [6]. Form I represents the triclinic crystal system with a melting point of 136-138°C and constitutes the thermodynamically stable form under standard conditions. Form II exists in the orthorhombic crystal system with a lower melting point of 118-121°C, representing the metastable form that demonstrates higher solubility characteristics [4] [5] [19] [6].

Environmental conditions significantly influence the stability and form of nicergoline. Under grinding conditions, the compound can undergo partial amorphization immediately after mechanical stress, particularly when processed at room temperature under air atmosphere or nitrogen atmosphere [6] [20]. Form II can be obtained by heating partially amorphous forms or through spontaneous crystallization after extended storage periods of one to five months [6] [20].

Humidity represents a critical stability factor, with grinding in the presence of liquid nitrogen under air atmosphere promoting hydration of nicergoline to form a monohydrate variant [6] [20]. The monohydrate form demonstrates dehydration characteristics around 50-60°C, with water loss calculated to correspond to one water molecule per nicergoline molecule [6]. Temperature control becomes essential, as thermal degradation begins at approximately 260°C [6], while various degradation pathways can be activated under different environmental stresses.

Light exposure, humidity variations, pH fluctuations, and oxidative conditions represent the most critical factors causing degradation of nicergoline [21] [22]. The compound demonstrates stability within a pH range of 4 to 9, with deviations from this range potentially leading to hydrolysis and formation of degradation products [21]. Photodegradation can result in the formation of chemically related impurities including nicotinic acid, 6-methoxy-1,4-dihydropyridine, and piperidine [21]. Oxidative degradation primarily affects the piperazine group in the molecule, forming products such as nicotinamide, N-methylnicotinamide, and N-acetylnicotinamide [21].

Table 6: Polymorphic Forms and Their Properties

| Form | Crystal System | Melting Point (°C) | Thermodynamic Relationship | Solubility | Reference |

|---|---|---|---|---|---|

| Form I (Triclinic) | Triclinic | 136-138 | Stable form | Lower | [4] [5] [19] [6] |

| Form II (Orthorhombic) | Orthorhombic | 118-121 | Metastable form | Higher | [4] [5] [19] [6] |

| Monohydrate | Monohydrate | Dehydration ~50-60 | Hydrated form | Lowest | [6] [20] |

| Amorphous | Non-crystalline | Glass transition ~50-60 | Metastable form | Highest | [4] [5] [6] |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.3

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

C04 - Peripheral vasodilators

C04A - Peripheral vasodilators

C04AE - Ergot alkaloids

C04AE02 - Nicergoline

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Fioravanti M, Nakashima T, Xu J, Garg A. A systematic review and meta-analysis assessing adverse event profile and tolerability of nicergoline. BMJ Open. 2014 Jul 30;4(7):e005090. doi: 10.1136/bmjopen-2014-005090. Review. PubMed PMID: 25079927; PubMed Central PMCID: PMC4120366.

3: Saletu B, Garg A, Shoeb A. Safety of nicergoline as an agent for management of cognitive function disorders. Biomed Res Int. 2014;2014:610103. doi: 10.1155/2014/610103. Epub 2014 Aug 28. Review. PubMed PMID: 25243157; PubMed Central PMCID: PMC4163411.

4: Damulin IV. [Therapeutic potential and possibilities of using of sermion (nicergoline) in neurological practice]. Zh Nevrol Psikhiatr Im S S Korsakova. 2010;110(12):119-22. Review. Russian. PubMed PMID: 21434467.

5: Fioravanti M, Flicker L. Efficacy of nicergoline in dementia and other age associated forms of cognitive impairment. Cochrane Database Syst Rev. 2001;(4):CD003159. Review. PubMed PMID: 11687175.

6: Moretti A, Arcari G, Pegrassi L. [A review of pharmacological studies on nicergoline]. Arzneimittelforschung. 1979;29(8a):1223-7. Review. German. PubMed PMID: 44197.

7: Winblad B, Fioravanti M, Dolezal T, Logina I, Milanov IG, Popescu DC, Solomon A. Therapeutic use of nicergoline. Clin Drug Investig. 2008;28(9):533-52. Review. PubMed PMID: 18666801.

8: Arii T, Katayama Y. [Nicergoline, ibudilast, ifenprodil tartrate]. Nihon Rinsho. 2006 Oct 28;64 Suppl 7:602-5. Review. Japanese. PubMed PMID: 17461212.

9: Fariello RG. Treatment of impaired cognition with nootropic drugs: nicergoline versus the state of the art. Funct Neurol. 1997 May-Aug;12(3-4):221-5. Review. PubMed PMID: 9218984.

10: Moretti A. [Metabolic and neurochemical effects of nicergoline on the central nervous system. A review of the experimental studies (author's transl)]. Arzneimittelforschung. 1979;29(8a):1213-23. Review. German. PubMed PMID: 395953.